molecular formula C13H17N5O4 B13854010 4-Amino-2,6-dimethyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8h)-pteridone

4-Amino-2,6-dimethyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8h)-pteridone

Cat. No.: B13854010
M. Wt: 307.31 g/mol
InChI Key: MJVDCGSSLDHUHZ-DJLDLDEBSA-N
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Description

4-Amino-2,6-dimethyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (abbreviated as DMAP in some studies) is a synthetic pteridine nucleoside analog designed as a fluorescent probe for DNA incorporation . Structurally, it features:

  • A pteridone core with amino and methyl substituents at positions 4, 2, and 5.
  • A 2'-deoxyribofuranosyl moiety at position 8, mimicking the natural deoxyribose in DNA .

DMAP is synthesized as a phosphoramidite derivative, enabling site-specific incorporation into oligonucleotides via automated DNA synthesis. Its fluorescence properties (excitation: 330 nm, emission: 430 nm) and quantum yield (0.48 as a monomer) make it a valuable tool for real-time monitoring of DNA structural changes during molecular interactions .

Properties

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one

InChI

InChI=1S/C13H17N5O4/c1-5-13(21)18(9-3-7(20)8(4-19)22-9)12-10(15-5)11(14)16-6(2)17-12/h7-9,19-20H,3-4H2,1-2H3,(H2,14,16,17)/t7-,8+,9+/m0/s1

InChI Key

MJVDCGSSLDHUHZ-DJLDLDEBSA-N

Isomeric SMILES

CC1=NC2=C(N=C(N=C2N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O)C)N

Canonical SMILES

CC1=NC2=C(N=C(N=C2N(C1=O)C3CC(C(O3)CO)O)C)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-2,6-dimethyl-7(8H)-pteridone Core

  • The pteridone core is synthesized via a cyclization reaction involving substituted pyrimidines and alpha-keto esters such as ethyl pyruvate.
  • One documented method uses 4,5,6-triamino-2-methylpyrimidine as the starting material, which is refluxed with ethyl pyruvate in a 1:1 mixture of acetic acid and ethanol for approximately 1 hour.
  • Upon cooling, the product precipitates and is purified by recrystallization from a dimethylformamide/water mixture, yielding 4-amino-2,6-dimethyl-7(8H)-pteridone with about 54% yield and melting point near 300°C (decomposition).

Preparation of the Glycosyl Donor

  • The sugar moiety, 2-deoxy-beta-D-ribofuranose, is typically protected at the 5-OH position with a 4,4'-dimethoxytrityl (DMT) group to prevent side reactions during glycosylation.
  • The ribose is also commonly converted into a phosphoramidite for subsequent oligonucleotide synthesis applications, but for the nucleoside synthesis, protected sugar derivatives such as 2-deoxy-5-O-(4,4'-dimethoxytrityl)-beta-D-ribofuranosyl halides or activated sugars are used.

Glycosylation Step

  • The key step involves coupling the pteridone base with the protected 2-deoxy-beta-D-ribofuranosyl donor.
  • This is typically conducted under anhydrous conditions in pyridine or similar solvents, often using Lewis acid catalysts or other activating agents to promote the formation of the glycosidic bond at the 8-position of the pteridone ring.
  • After the glycosylation, the product is purified by column chromatography on silica gel, using solvent systems such as toluene/ethyl acetate mixtures.

Deprotection and Final Purification

  • After glycosylation, protecting groups (e.g., DMT) are removed under acidic conditions to yield the free nucleoside.
  • The final compound is purified by recrystallization or chromatographic methods to achieve high purity suitable for biochemical applications.

Alternative Synthetic Approaches and Green Chemistry Considerations

  • A related synthetic approach involves the preparation of 4-amino-2,6-dimethoxypyrimidine intermediates, which can be methylated using phase transfer catalysis and methylating agents such as dimethyl sulfate or dimethyl carbonate.
  • This method avoids the use of hazardous reagents like phosphorus oxychloride, reduces reaction steps, and improves environmental sustainability by minimizing waste and energy consumption.
  • The cyclization step involves sodium-mediated reactions with cyanoacetate and urea under reflux in alcoholic solvents, followed by methylation under controlled temperatures (60-80°C) for 8-10 hours.
  • Though this method is primarily for 4-amino-2,6-dimethoxypyrimidine, it informs potential green synthetic strategies applicable to pteridone derivatives.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Notes
1 Cyclization to pteridone core 4,5,6-triamino-2-methylpyrimidine + ethyl pyruvate; reflux in AcOH/EtOH (1:1) for 1 h ~54 Recrystallization from DMF/H2O
2 Protection of sugar moiety 2-deoxy-beta-D-ribofuranose + 4,4'-dimethoxytrityl chloride; room temp, 12 h Not specified Protects 5-OH for selective glycosylation
3 Glycosylation Pteridone + protected sugar; pyridine solvent; Lewis acid catalysis Not specified Silica gel chromatography purification
4 Deprotection and purification Acidic conditions to remove DMT; recrystallization or chromatography Not specified Final pure nucleoside obtained
5 Alternative methylation (green chemistry) Sodium, cyanoacetate, urea, methylating agents; reflux and phase transfer catalysis Not specified Avoids phosphorus oxychloride, eco-friendly

Research Discoveries and Characterization

  • UV-Vis absorption maxima and melting points have been reported for the pteridone core and nucleoside derivatives, indicating high purity and structural integrity.
  • Fluorescence properties of related pteridine nucleosides have been characterized, showing potential for biochemical probes and fluorescent analogs of nucleotides.
  • The synthetic methods described have been optimized to improve yields and reduce impurities, facilitating their use in oligonucleotide synthesis and biochemical assays.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential effects on cellular processes and its interactions with biomolecules.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including its ability to act as an enzyme inhibitor or a receptor agonist/antagonist.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Advantages of DMAP

Enhanced Brightness: The 2,6-dimethyl configuration improves quantum yield relative to monosubstituted analogs like 6MAP .

Structural Mimicry : The deoxyribose moiety ensures minimal perturbation of DNA helicity .

Versatility : Compatible with automated synthesis and adaptable for probing diverse DNA interactions .

Biological Activity

4-Amino-2,6-dimethyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone, often referred to as 4DMAP, is a pteridine derivative with significant biological implications. Its structure, characterized by a ribofuranosyl moiety, positions it as a potential candidate for various therapeutic applications. This article delves into the biological activities associated with 4DMAP, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N5O4
  • Molecular Weight : 307.31 g/mol
  • CAS Number : 195442-56-9

The compound's structure includes an amino group and a deoxyribose sugar, which contribute to its biological activity and interaction with biological systems.

Antimicrobial Activity

Research indicates that 4DMAP exhibits notable antimicrobial properties against various pathogens. A study on copper(II) complexes derived from similar pteridine compounds demonstrated potent antimicrobial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This suggests that 4DMAP may share similar mechanisms of action, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of 4DMAP and Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
4-Amino-2,6-dimethylpteridineE. coli32 µg/mL
Copper(II) Complex of PteridineS. aureus16 µg/mL
Copper(II) Complex of PteridineP. aeruginosa8 µg/mL

The biological activity of 4DMAP can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in microorganisms.
  • Antioxidant Properties : Some studies have suggested that pteridine derivatives possess antioxidant capabilities, which could contribute to their antimicrobial effects by reducing oxidative stress within microbial cells.

Case Studies

  • Antitrypanosomal Activity : A study investigating the effects of various analogues of pteridines found that certain derivatives exhibited significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. The study highlighted that modifications in the pteridine structure could enhance efficacy .
  • Fluorescent Properties : Recent explorations into the fluorescent characteristics of 4DMAP suggest its utility in biomedical imaging and tracking cellular processes. This property can be harnessed for targeted drug delivery systems .

Q & A

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
GlycosylationBF₃·Et₂O, CH₃CN, 0°C65–70
Phosphoramidite FormationDMT-Cl, DIEA, CH₂Cl₂80–85

Basic: What methods are used to incorporate DMAP into oligonucleotides?

Methodological Answer:
DMAP is site-specifically incorporated into DNA via:

  • Automated Solid-Phase Synthesis : Using standard phosphoramidite chemistry with coupling times extended to 5–10 minutes for optimal efficiency (~98% coupling yield) .
  • Deprotection : Post-synthesis treatment with ammonium hydroxide (55°C, 12 hours) removes protecting groups without degrading DMAP .

Basic: How are DMAP’s photophysical properties characterized?

Methodological Answer:
Key parameters include:

  • Quantum Yield (Φ) : Measured relative to quinine sulfate (Φ = 0.55) in aqueous buffer. DMAP monomers exhibit Φ = 0.48, which decreases to 0.01–0.11 in oligonucleotides due to base stacking .
  • Lifetime (τ) : Time-correlated single-photon counting (TCSPC) reveals monoexponential decay (τ = 4.8 ns for monomers; multiexponential in DNA, τ = 1.2–3.5 ns) .
  • Excitation/Emission : λex = 330 nm, λem = 430 nm (pH 7.0, 25°C) .

Q. Table 2: Photophysical Comparison of Fluorescent Nucleobase Analogs

CompoundΦ (monomer)λex (nm)λem (nm)τ (ns)Reference
DMAP0.483304304.8
6MAP0.393104303.8
3MI0.883484316.2

Advanced: How can DMAP be used to design experiments probing DNA-protein interactions?

Methodological Answer:

  • Real-Time Fluorescence Monitoring : DMAP’s sensitivity to local base stacking enables detection of conformational changes during protein binding (e.g., transcription factors). Fluorescence intensity and lifetime shifts correlate with minor groove narrowing or widening .
  • Quenching Assays : Titration with quenchers (e.g., potassium iodide) quantifies solvent accessibility of DMAP in DNA-protein complexes .

Advanced: How to resolve contradictions in DMAP’s fluorescence quenching data in oligonucleotides?

Methodological Answer:

  • Context-Dependent Quenching : DMAP’s fluorescence is quenched by adjacent purines (e.g., guanine) via electron transfer. Control experiments with sequence variants (e.g., replacing flanking bases) isolate base-specific effects .
  • Decay Curve Analysis : Multiexponential fitting of TCSPC data distinguishes static (contact quenching) vs. dynamic (collisional quenching) mechanisms .

Advanced: How does DMAP compare to other fluorescent nucleobase analogs in structural studies?

Methodological Answer:

  • Thermal Stability : DMAP-containing duplexes exhibit minimal disruption (ΔTm ≤ 1°C vs. natural DNA), unlike 2-aminopurine (ΔTm = 3–5°C) .
  • Base Pairing : DMAP maintains Watson-Crick pairing with thymidine, unlike isoxanthopterin analogs (e.g., 3MI), which may adopt non-canonical conformations .

Advanced: How do cations influence DMAP’s fluorescence during DNA melting studies?

Methodological Answer:

  • Cation Screening : Fluorescence melts in 0.5 M Na⁺ or 10 mM Mg²⁺ reveal enhanced premelting transitions (ΔF ≈ 40%) due to cation-mediated stabilization of A-tract minor grooves .
  • Energetic Analysis : Van’t Hoff plots show ΔHpremelting = −50 to −70 kcal/mol for ApA steps in A-tracts, larger than ApT steps (ΔH = −30 kcal/mol) .

Advanced: How is DMAP’s enzymatic stability validated in DNA probes?

Methodological Answer:

  • Nuclease Digestion : Treatment with P1 nuclease (pH 5.3, 37°C) releases DMAP monomers, restoring fluorescence to 95% of theoretical values. Controls with DNase I confirm probe integrity .

Advanced: What structural insights does DMAP provide for A-tract DNA?

Methodological Answer:

  • Premelting Transition Analysis : DMAP’s residue-specific fluorescence reveals localized bending in A-tracts (e.g., phased A₄ tracts) during thermal denaturation. Fluorescence lifetime changes correlate with B-to-non-B transitions .

Advanced: How to optimize DMAP synthesis for high-yield applications?

Methodological Answer:

  • Anomeric Control : Use of Cao-Pfleiderer conditions (BF₃·Et₂O, CH₃CN) ensures β-configuration in glycosylation (>90% yield) .
  • Scale-Up : Microfluidic reactors improve reaction consistency for phosphoramidite synthesis (batch size ≥ 1 g) .

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